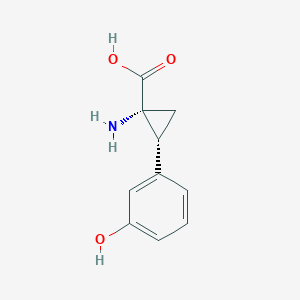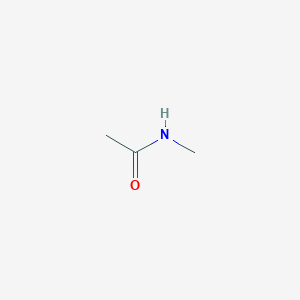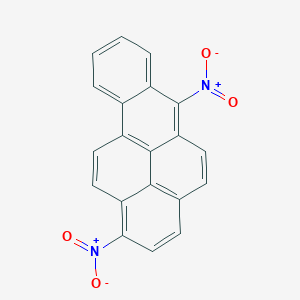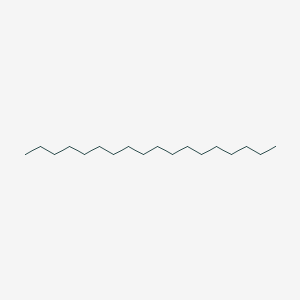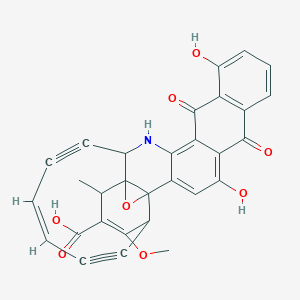
Deoxydynemicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxydynemicin A (DDA) is a natural product that belongs to the enediyne family of antibiotics. It was first isolated from the marine bacterium Micromonospora sp. in 1996. DDA exhibits potent antitumor activity due to its ability to cleave DNA strands. Its unique structure and mechanism of action have attracted the attention of researchers in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Quantum Chemical Investigation of Dynemicin A : The Bergman reaction of dynemicin A, a naturally occurring enediyne, was fully investigated using DFT level theory. The study found that the calculated geometry of dynemicin A agrees well with the X-ray structure of deoxydynemicin A, with an activation barrier of 19.4 kcal/mol and an exothermic reaction energy of −2.1 kcal/mol. This indicates the biological activity of the enediyne at body temperature (Ahlström, Kraka, & Cremer, 2002).
Molecular Design and Biological Studies : A study on the molecular design of enediyne model systems of the dynemicin A type equipped with triggering and modulating/signaling devices revealed the synthesis of various compounds via ring closures. This research contributes to understanding the mechanisms of DNA cleavage and potential anticancer properties of dynemicin A and its derivatives (Nicolaou et al., 1993).
Hydrogen Abstraction of Deoxyribose in DNA Strand Scission : Dynemicin A, containing anthraquinone and enediyne cores, abstracts the C-1' hydrogen of DNA deoxyribose, leading to DNA strand breaks. This study provides insights into the specific interactions of dynemicin A with DNA, contributing to the understanding of its potential as an antitumor agent (Shiraki, Uesugi, & Sugiura, 1992).
Synthesis and DNA Cleavage Studies of Dynemicin Analogs : Research on the synthesis of dynemicin analogs, such as epoxymetheno-«1»-benzazacyclododecine derivatives, which can be activated by photochemical deprotection, contributes to the understanding of DNA cleavage under neutral conditions. This opens avenues for the development of new antitumor agents based on dynemicin A structure (Wender, Zercher, Beckham, & Haubold, 1993).
Designed Enediynes with Anticancer Activity : A class of DNA-cleaving molecules, designed from basic chemical principles, mimics the actions of naturally occurring enediyne anticancer antibiotics like dynemicin A. This study provides a foundation for the development of targeted cancer therapies using de novo designed molecules based on dynemicin A (Nicolaou, Dai, Tsay, Estevez, & Wrasidlo, 1992).
Propiedades
Número CAS |
130640-33-4 |
|---|---|
Nombre del producto |
Deoxydynemicin A |
Fórmula molecular |
C30H19NO8 |
Peso molecular |
521.5 g/mol |
Nombre IUPAC |
(11Z)-21,28-dihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20(25),21,23,27-octaen-9,13-diyne-6-carboxylic acid |
InChI |
InChI=1S/C30H19NO8/c1-13-20(28(36)37)27(38-2)15-9-5-3-4-6-11-19-29(13)30(15,39-29)16-12-18(33)22-23(24(16)31-19)26(35)21-14(25(22)34)8-7-10-17(21)32/h3-4,7-8,10,12-13,15,19,31-33H,1-2H3,(H,36,37)/b4-3- |
Clave InChI |
RVUGUFLMKMPZBW-ARJAWSKDSA-N |
SMILES isomérico |
CC1C(=C(C2C#C/C=C\C#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C6=O)C=CC=C7O)O)OC)C(=O)O |
SMILES |
CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C6=O)C=CC=C7O)O)OC)C(=O)O |
SMILES canónico |
CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C6=O)C=CC=C7O)O)OC)C(=O)O |
Sinónimos |
deoxydynemicin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



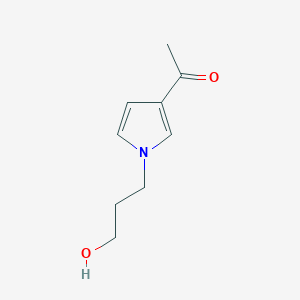
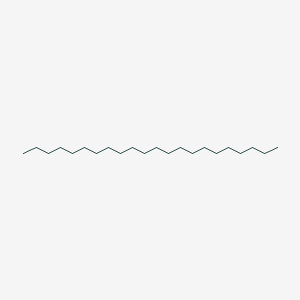
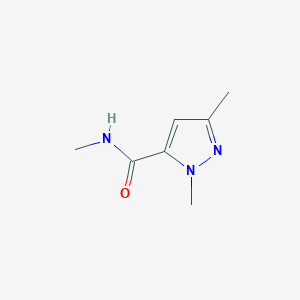
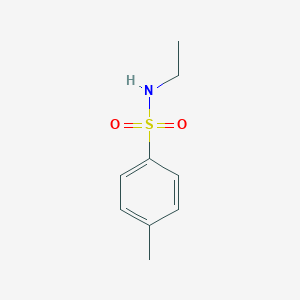

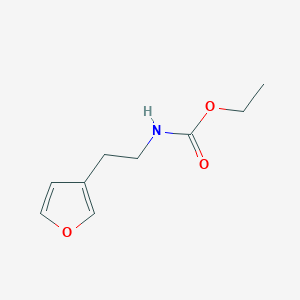
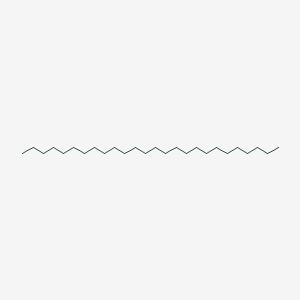
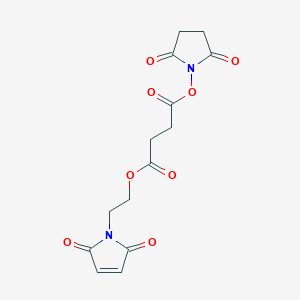
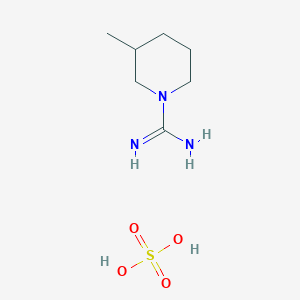
![3-Methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B166369.png)
